molecular formula C10H13N5O3 B562643 4-Amino-2,6-dimethyl-7(8H)-pteridone Acetic Acid Salt CAS No. 1216876-53-7

4-Amino-2,6-dimethyl-7(8H)-pteridone Acetic Acid Salt

Cat. No.: B562643
CAS No.: 1216876-53-7
M. Wt: 251.246
InChI Key: SAULFDZHYCVLFN-UHFFFAOYSA-N
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Description

4-Amino-2,6-dimethyl-7(8H)-pteridone Acetic Acid Salt is a chemical compound with a complex structure that includes a pteridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,6-dimethyl-7(8H)-pteridone Acetic Acid Salt typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the pteridine ring system, followed by the introduction of amino and methyl groups at specific positions. The final step involves the formation of the acetic acid salt.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as catalytic hydrogenation, controlled temperature, and pressure conditions, as well as purification methods like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,6-dimethyl-7(8H)-pteridone Acetic Acid Salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pteridine ring.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups.

Scientific Research Applications

4-Amino-2,6-dimethyl-7(8H)-pteridone Acetic Acid Salt has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2,6-dimethyl-7(8H)-pteridone Acetic Acid Salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2,6-dimethyl-7-pteridinolate
  • 4-Amino-2,6-dimethyl-7-pteridinol

Uniqueness

4-Amino-2,6-dimethyl-7(8H)-pteridone Acetic Acid Salt is unique due to its specific structural features and the presence of the acetic acid salt. This gives it distinct chemical and physical properties compared to similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

acetic acid;4-amino-2,6-dimethyl-8H-pteridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O.C2H4O2/c1-3-8(14)13-7-5(10-3)6(9)11-4(2)12-7;1-2(3)4/h1-2H3,(H3,9,11,12,13,14);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAULFDZHYCVLFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N=C(N=C2NC1=O)C)N.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675577
Record name Acetic acid--4-amino-2,6-dimethylpteridin-7(8H)-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216876-53-7
Record name Acetic acid--4-amino-2,6-dimethylpteridin-7(8H)-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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